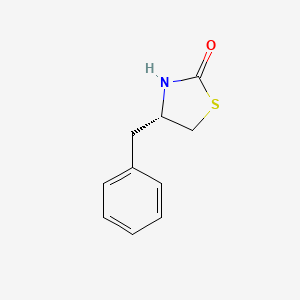

(S)-4-Benzyl-1,3-thiazolidine-2-one

Descripción general

Descripción

(S)-4-Benzyl-1,3-thiazolidine-2-one is a chiral compound that belongs to the thiazolidine family This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The presence of a benzyl group attached to the fourth position of the thiazolidine ring adds to its unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-1,3-thiazolidine-2-one typically involves the reaction of L-cysteine with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: (S)-4-Benzyl-1,3-thiazolidine-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives with different substituents.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Benzyl-substituted thiazolidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Research has indicated its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors and anti-inflammatory agents.

Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals.

Mecanismo De Acción

The mechanism of action of (S)-4-Benzyl-1,3-thiazolidine-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

®-4-Benzyl-1,3-thiazolidine-2-one: The enantiomer of the compound, which may exhibit different biological activities.

4-Benzyl-1,3-thiazolidine: Lacks the chiral center, leading to different chemical and biological properties.

Thiazolidine-2-one: The parent compound without the benzyl group, which serves as a basis for various derivatives.

Uniqueness: (S)-4-Benzyl-1,3-thiazolidine-2-one is unique due to its chiral nature and the presence of the benzyl group, which imparts distinct chemical and biological properties

Actividad Biológica

(S)-4-Benzyl-1,3-thiazolidine-2-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound’s biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound has been shown to inhibit the growth of various bacteria and fungi, indicating its potential as a therapeutic agent against infections. Additionally, studies suggest that it may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes by binding to their active sites. This binding prevents substrate access and subsequent catalysis, leading to reduced inflammation and antimicrobial effects.

- Anticancer Mechanisms : Evidence suggests that this compound may induce apoptosis in cancer cells, although the precise pathways remain under investigation.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the benzyl group is believed to enhance its antimicrobial properties compared to other thiazolidine derivatives. For instance:

| Compound | Activity | IC50 Value |

|---|---|---|

| This compound | Antimicrobial | Not specified |

| Thiazolidine-2-thione | Xanthine oxidase inhibitor | 72.15 μmol/L |

| Compound 6k (thiazolidine derivative) | Strongest XO inhibitor | 3.56 μmol/L |

The table above highlights the comparative potency of related compounds, emphasizing the need for further exploration into how structural modifications can enhance efficacy .

Antimicrobial Properties

A study evaluated the antimicrobial activity of this compound against various pathogens, including Candida albicans and Escherichia coli. The results indicated notable inhibitory effects, suggesting its potential as an alternative treatment for resistant strains .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in several cancer cell lines. Mechanistic studies revealed that the compound modulates several signaling pathways associated with cell survival and proliferation. Further research is needed to elucidate these pathways fully .

Propiedades

IUPAC Name |

(4S)-4-benzyl-1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTCRDXCVRFUOW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649642 | |

| Record name | (4S)-4-Benzyl-1,3-thiazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219821-18-8 | |

| Record name | (4S)-4-Benzyl-1,3-thiazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the synthesis method described in the paper for (S)-4-Benzyl-1,3-thiazolidine-2-one?

A1: The paper focuses on a specific synthesis method for various substituted thiazolidin-2-ones, including this compound, from their corresponding thiazolidine-2-thiones using bromoethanol and sodium ethoxide in ethanol []. While the paper highlights the antibiotic activity of specific derivatives ((S)-4-isobutyl and (S)-4-benzylthiazolidin-2-ones) against Candida albicans and Escherichia coli, it doesn't delve into the specific mechanism of action for this compound. The significance lies in the method's potential for producing this compound, allowing for further research into its properties and applications.

Q2: Does the paper discuss the structure-activity relationship (SAR) for this compound and its antibiotic activity?

A2: While the paper itself doesn't explicitly detail the SAR for this compound, it does mention that the bioassay results indicate some inhibitory activity against Candida albicans and Escherichia coli []. This suggests that the 4-benzyl substituent on the thiazolidin-2-one core plays a role in its antibiotic activity. Further research is needed to understand the specific structural features responsible for this activity and to explore potential modifications for improved potency and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.